molecular formula C10H8BrN B056158 1-(4-Bromophenyl)Cyclopropanecarbonitrile CAS No. 124276-67-1

1-(4-Bromophenyl)Cyclopropanecarbonitrile

Cat. No.: B056158
CAS No.: 124276-67-1
M. Wt: 222.08 g/mol
InChI Key: BWPZBXQENXGRQV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)Cyclopropanecarbonitrile is an organic compound with the molecular formula C10H8BrN and a molecular weight of 222.08 g/mol . It is characterized by a cyclopropane ring attached to a 4-bromophenyl group and a nitrile group. This compound is used in various chemical research applications due to its unique structural properties.

Preparation Methods

1-(4-Bromophenyl)Cyclopropanecarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromobenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst to form 4-bromobenzyl cyanide. This intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent such as diazomethane . The reaction conditions typically involve heating the mixture to around 100°C and stirring overnight .

Chemical Reactions Analysis

1-(4-Bromophenyl)Cyclopropanecarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium cyanide, diazomethane, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromophenyl)Cyclopropanecarbonitrile is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)Cyclopropanecarbonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Bromophenyl)Cyclopropanecarbonitrile can be compared with other similar compounds such as:

  • 1-(4-Chlorophenyl)Cyclopropanecarbonitrile
  • 1-(4-Fluorophenyl)Cyclopropanecarbonitrile
  • 1-(4-Methylphenyl)Cyclopropanecarbonitrile

These compounds share a similar cyclopropane ring structure but differ in the substituent on the phenyl ring.

Properties

IUPAC Name

1-(4-bromophenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPZBXQENXGRQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383610
Record name 1-(4-Bromophenyl)Cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124276-67-1
Record name 1-(4-Bromophenyl)Cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium hydroxide (14.3 g, 255 mmol) was dissolved in H2O (5 mL) and toluene (40 mL). 4-Bromophenylacetonitrile (5.0 g, 25.5 mmol) and tetrabutylammonium bromide (0.41 g, 1.3 mmol) was added, followed by 1,2-dibromoethane (3.25 mL, 38 mmol) dropwise over 10 minutes. The reaction was stirred at room temperature for 2 hours and then worked-up to give the title compound.
Quantity
14.3 g
Type
reactant
Reaction Step One
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5 mL
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solvent
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5 g
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reactant
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0.41 g
Type
catalyst
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3.25 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sodium hydroxide (50% aqueous solution, 29.3 g, 0.505 mol) was added to a mixture of 4-bromo-benzeneacetonitrile (9.80 g, 0.0500 mol), benzyltriethylammonium chloride (0.90 g, 0.0040 mol), ethane, and 1-bromo-2-chloro-(14.5 g, 0.101 mol) at 50° C. overnight. The mixture was poured into ice-water (80 mL) and was extracted with ethyl ether (4×50 mL). The combined organic phase was washed with HCl aqueous solution (1N, 20 mL) and brine (2×30 mL) successively, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was the desired product, which was directly used in the next step without further purification.
Quantity
29.3 g
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reactant
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9.8 g
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0 (± 1) mol
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reactant
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0.9 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
80 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of (4-bromo-phenyl)-acetonitrile (1.0 eq.), 1-bromo-2-chloro-ethane (1.6 eq.), triethylbenzyl ammonium chloride (0.03 eq.) and aqueous NaOH 50% (6 eq.) was stirred for 12 h at 60° C. The resulting mixture was poured in water and extracted with Et2O (2×). The combined organic extracts were washed with HCl 5%, brine, dried over MgSO4, filtered and concentrated. Flash chromatography (Hex:EtOAc; 95:5) afforded the title compound as a foam.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)Cyclopropanecarbonitrile
Reactant of Route 2
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1-(4-Bromophenyl)Cyclopropanecarbonitrile
Reactant of Route 3
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1-(4-Bromophenyl)Cyclopropanecarbonitrile
Reactant of Route 4
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1-(4-Bromophenyl)Cyclopropanecarbonitrile
Reactant of Route 5
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1-(4-Bromophenyl)Cyclopropanecarbonitrile
Reactant of Route 6
Reactant of Route 6
1-(4-Bromophenyl)Cyclopropanecarbonitrile

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